molecular formula C11H9N3 B1216783 5H-pyrido[4,3-b]indol-3-amine CAS No. 69901-70-8

5H-pyrido[4,3-b]indol-3-amine

Cat. No.: B1216783
CAS No.: 69901-70-8
M. Wt: 183.21 g/mol
InChI Key: OVNVUPPLRLREBY-UHFFFAOYSA-N
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Description

5H-pyrido[4,3-b]indol-3-amine is an organic compound belonging to the class of pyridoindoles It is a heterocyclic aromatic compound with a fused pyridine and indole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-pyrido[4,3-b]indol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the acid-catalyzed cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids to form 1,2-dihydro-γ-carbolines, followed by dehydrogenation to yield the desired pyridoindole structure . Another method involves the condensation of 3-acetylindole-2-acetonitrile with ammonia .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 5H-pyrido[4,3-b]indol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, and other substituted indoles.

Scientific Research Applications

Carcinogenicity and Mechanisms of Action

Research has established that 5H-pyrido[4,3-b]indol-3-amine exhibits carcinogenic properties. A study by Bunsyo Shiotani et al. demonstrated that this compound induces apoptosis in primary cultured rat hepatocytes through a mechanism involving caspase-9 activation and mitochondrial dysfunction. The study noted that the compound caused DNA fragmentation and increased levels of pro-apoptotic proteins like Bax while decreasing anti-apoptotic Bcl-2 levels, indicating a robust apoptotic pathway triggered by Trp-P-1 exposure .

In another study examining its carcinogenic potential in rats, administration of Trp-P-2 (a related compound) led to the development of liver tumors, highlighting the compound's mutagenic effects . The findings suggest that this compound can act as a DNA-damaging agent, contributing to tumorigenesis through direct interaction with cellular nucleic acids .

Anticancer Drug Development

Recent studies have focused on synthesizing derivatives of this compound for their potential as anticancer agents. A notable investigation involved the synthesis of pyridoindole derivatives targeting the MDM2 protein, which is implicated in various cancers. These derivatives showed promising antiproliferative activity against several human cancer cell lines, including those from pancreatic and breast cancers . The research indicates that these compounds could serve as novel leads for developing therapeutics aimed at aggressive cancer types.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound and its derivatives is crucial for optimizing their anticancer properties. Studies have identified specific structural modifications that enhance biological activity while reducing toxicity to normal cells. For instance, modifications that improve binding affinity to cancer targets have been explored through computational modeling and experimental validation .

Case Studies and Experimental Findings

StudyObjectiveKey Findings
Shiotani et al. (2001)Investigate apoptosis mechanismInduced apoptosis via caspase activation; DNA fragmentation observed .
Carcinogenicity Study (2001)Assess long-term effects in ratsTumor development linked to dietary exposure; significant liver tumors noted .
Anticancer Agent Development (2017)Synthesize new derivativesIdentified potent anticancer activity against aggressive tumors .

Mechanism of Action

The mechanism of action of 5H-pyrido[4,3-b]indol-3-amine involves its interaction with molecular targets such as tubulin. The compound inhibits tubulin polymerization, disrupting the microtubule network within cells. This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . The binding of the compound to colchicine binding sites on microtubules has been confirmed through molecular docking studies .

Comparison with Similar Compounds

Uniqueness: 5H-pyrido[4,3-b]indol-3-amine is unique due to its specific interaction with tubulin and its potential applications in cancer therapy. Its ability to disrupt the microtubule network and induce apoptosis sets it apart from other similar compounds.

Biological Activity

5H-pyrido[4,3-b]indol-3-amine, a member of the pyridoindole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure features a fused pyridine and indole ring system, which is pivotal for its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H12N2
  • Molecular Weight : Approximately 196.25 g/mol

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Antiviral Activity : Preliminary studies indicate potential efficacy against viral infections, although the precise mechanisms remain to be elucidated. The compound may interact with viral proteins or host cell receptors, inhibiting viral replication.
  • Neuroprotective Effects : There is evidence suggesting that derivatives of pyridoindoles possess neuroprotective properties. For instance, compounds structurally related to this compound have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress .
  • Anticancer Properties : Several studies have highlighted the anticancer potential of pyridoindole derivatives. For example, a related compound demonstrated significant cytotoxic effects on breast cancer cell lines at low concentrations (IC50 values ranging from 6.25 µM to 200 µM) through mechanisms involving apoptosis and cell cycle arrest .
  • Inhibition of Monoamine Oxidase (MAO) : Research indicates that certain heterocyclic amines, including those related to this compound, can inhibit MAO activity, which is crucial for neurotransmitter metabolism in the brain. This inhibition could have implications for treating mood disorders and neurodegenerative diseases .

Anticancer Activity

A study evaluating various pyridoindole derivatives found that specific compounds exhibited significant cytotoxicity against MDA-MB-231 (triple-negative breast cancer) and MCF-7 (HER2-positive) cell lines. Notably:

  • Compound 1f showed an IC50 of 6.25 µM against MDA-MB-231 cells.
  • Other compounds demonstrated varying levels of efficacy at higher concentrations (up to 200 µM) but were less effective in MCF-7 cells compared to MDA-MB-231 cells .

Neuroprotective Mechanisms

In vitro studies using PC12 cells revealed that lower concentrations (0.1 µM) of Trp-P-1 (a closely related compound) enhanced tyrosine hydroxylase mRNA levels, suggesting a trophic effect on dopaminergic neurons. In contrast, higher doses (100 µM) resulted in neurotoxicity and cell death .

Liver Injury Studies

Research involving C3H/HeJJcl mice indicated that ingestion of Trp-P-2 led to liver injury characterized by elevated serum alanine transaminase levels. However, dietary supplementation with miso demonstrated protective effects against this liver damage .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntiviralPotential inhibition of viral replication
NeuroprotectionProtection against oxidative stress
AnticancerCytotoxic effects on cancer cell lines
MAO InhibitionInhibition of neurotransmitter metabolism
Liver InjuryInduction of liver injury mitigated by miso

Properties

IUPAC Name

5H-pyrido[4,3-b]indol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-11-5-10-8(6-13-11)7-3-1-2-4-9(7)14-10/h1-6,14H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNVUPPLRLREBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CN=C(C=C3N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220187
Record name 3-Amino-5H-pyrido(4,3-b)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69901-70-8
Record name 3-Amino-5H-pyrido(4,3-b)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069901708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-5H-pyrido(4,3-b)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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